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Compound of Interest

Compound Name: Butyl phenylcarbamodithioate

Abstract

This document provides a detailed experimental protocol for the laboratory synthesis of butyl
phenylcarbamodithioate, more systematically named S-butyl N-phenyldithiocarbamate. The
synthesis is a two-step, one-pot reaction involving the formation of a dithiocarbamate salt from
aniline and carbon disulfide, followed by S-alkylation with 1-bromobutane. This protocol is
intended for researchers, scientists, and professionals in the fields of chemistry and drug
development. Included are a summary of expected quantitative data, a detailed experimental
procedure, and a workflow diagram.

Introduction

Dithiocarbamates are a versatile class of organosulfur compounds with a wide range of
applications, including as fungicides in agriculture, vulcanization accelerators in the rubber
industry, and as ligands in coordination chemistry. Their synthesis is typically straightforward,
involving the nucleophilic addition of an amine to carbon disulfide. The resulting dithiocarbamic
acid is unstable and is therefore deprotonated in situ with a base to form a stable salt.
Subsequent reaction with an electrophile, such as an alkyl halide, leads to the formation of the
corresponding dithiocarbamate ester. This protocol details the synthesis of S-butyl N-
phenyldithiocarbamate, a representative member of this class of compounds.

Reaction Scheme

The overall synthesis of S-butyl N-phenyldithiocarbamate proceeds as follows:
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o Formation of the dithiocarbamate salt: Aniline reacts with carbon disulfide in the presence of
a base (e.g., potassium hydroxide) to form potassium N-phenyldithiocarbamate.

o S-alkylation: The intermediate salt is then reacted with 1-bromobutane to yield the final
product, S-butyl N-phenyldithiocarbamate.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of S-butyl N-
phenyldithiocarbamate. The spectroscopic data are based on typical values for N-aryl
dithiocarbamates and related compounds.

Parameter Expected Value
Yield 80-95%
Physical Appearance Pale yellow solid or oll

) ) Not consistently reported; may be a low-melting
Melting Point ) )
solid or an oil at room temperature.

5 0.95 (t, 3H, J=7.4 Hz, -CHs), 1.48 (sextet, 2H,
J=7.5 Hz, -CH2-CHs), 1.75 (quintet, 2H, J=7.7

1H NMR (CDCls, 400 MHz) Hz, -S-CH2-CHz-), 3.35 (t, 2H, J=7.5 Hz, -S-
CHz-), 7.2-7.5 (m, 5H, Ar-H), ~9.0 (br s, 1H, N-
H)

5 13.7 (-CHs), 22.1 (-CH2-CHs), 31.0 (-S-CHz-

CHz-), 38.5 (-S-CH2-), 125.0 (Ar-C), 126.5 (Ar-
C), 129.2 (Ar-C), 137.0 (Ar-C), ~200.0 (N-C=S)
[1]

13C NMR (CDCls, 100 MHz)

~3300 (N-H stretch), ~3050 (Ar C-H stretch),
FT-IR (KBr, cm~1) ~2950 (Aliphatic C-H stretch), ~1500 (C=N+
stretch, thioureide band), ~1000 (C=S stretch)

Note: The exact NMR chemical shifts may vary slightly depending on the solvent and
instrument used. The 3C NMR value for the N-C=S carbon is based on data for a structurally
similar compound, N-butyl-N-phenyldithiocarbamate.[1]
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Experimental Protocol

This protocol is adapted from established procedures for the synthesis of dithiocarbamates.
4.1. Materials and Reagents

e Aniline (CeéHsNH-2)

e Carbon disulfide (CS2)

e Potassium hydroxide (KOH)

e 1-Bromobutane (CaHoBr)

e Ethanol (EtOH)

e Diethyl ether (Et20)

« Distilled water

e Anhydrous magnesium sulfate (MgSQOa)

» Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
e Magnetic stirrer and hotplate

» Rotary evaporator

4.2. Procedure

e Preparation of the N-phenyldithiocarbamate salt:

o In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium
hydroxide (5.6 g, 0.1 mol) in ethanol (50 mL).

o Cool the solution to 0-5 °C in an ice bath.

o To the cooled solution, add aniline (9.3 g, 0.1 mol) dropwise with stirring.
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o After the addition of aniline is complete, add carbon disulfide (7.6 g, 0.1 mol) dropwise to
the reaction mixture while maintaining the temperature between 0 and 10 °C. The addition
should take approximately 30 minutes.

o After the addition of carbon disulfide, allow the reaction mixture to stir at room temperature
for 1-2 hours. A precipitate of potassium N-phenyldithiocarbamate may form.

o S-alkylation:

o To the suspension of the dithiocarbamate salt, add 1-bromobutane (13.7 g, 0.1 mol)
dropwise at room temperature.

o After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3
hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

o Work-up and Purification:

o After the reaction is complete, cool the mixture to room temperature and pour it into 200
mL of cold water.

o Extract the agueous mixture with diethyl ether (3 x 50 mL).
o Combine the organic layers and wash with brine (2 x 50 mL).
o Dry the organic layer over anhydrous magnesium sulfate.

o Filter off the drying agent and remove the solvent under reduced pressure using a rotary
evaporator.

o The crude product can be further purified by column chromatography on silica gel using a
hexane/ethyl acetate gradient if necessary.

4.3. Safety Precautions

o Carbon disulfide is highly flammable and toxic. All manipulations should be carried out in a
well-ventilated fume hood.
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 Aniline is toxic and can be absorbed through the skin. Wear appropriate personal protective
equipment (gloves, lab coat, safety glasses).

o Potassium hydroxide is corrosive. Handle with care.
e 1-Bromobutane is a lachrymator and is flammable. Handle in a fume hood.

Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of butyl
phenylcarbamodithioate.
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Caption: Experimental workflow for the synthesis of Butyl Phenylcarbamodithioate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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